Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis
Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.[1] While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.[2][3] Budiodarone was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Budiodarone, with a focus on quantitative data and experimental methodologies.
Discovery and Rationale for Development
The development of Budiodarone was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.
The key structural difference between Budiodarone and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[2] This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.[3] This design allows Budiodarone to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.[2]
Chemical Synthesis
While the specific, detailed industrial synthesis protocol for Budiodarone (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of Budiodarone was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.[5] The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for Budiodarone can be conceptualized.
Caption: Conceptual workflow for the synthesis of Budiodarone.
Mechanism of Action
Budiodarone is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.[6] Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.
Ion Channel Inhibition
-
Potassium Channel Inhibition: By blocking potassium channels, Budiodarone delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).[6] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
-
Sodium Channel Inhibition: Budiodarone also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.[6] This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Calcium Channel Inhibition: The blockade of L-type calcium channels by Budiodarone reduces the influx of calcium during the plateau phase of the action potential.[6] This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.
Caption: Signaling pathway of Budiodarone's multi-ion channel inhibition.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
While specific proprietary protocols for Budiodarone are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Budiodarone on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).
Methodology:
-
Cell Preparation: A cell line stably expressing the target ion channel is cultured to 70-80% confluency and then dissociated into a single-cell suspension.
-
Electrophysiological Recording: The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.
-
Drug Application: A baseline recording of the ion current is obtained. Increasing concentrations of Budiodarone are then perfused onto the cell until a steady-state inhibition is achieved.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Quantitative Data
Publicly available in vitro quantitative data, such as specific IC50 values for ion channel inhibition by Budiodarone, are limited. Preclinical studies in animal models have indicated that Budiodarone has an electrophysiological activity "comparable with amiodarone".[5] The majority of the available quantitative data comes from clinical trials.
Table 1: Clinical Efficacy of Budiodarone in Patients with Paroxysmal Atrial Fibrillation
| Dosage (oral, bid) | Mean Atrial Fibrillation Burden (AFB) | Relative Reduction in AFB from Baseline | Reference |
| 200 mg | 5.2 ± 4.2% | 71.2 ± 31.3% | [5] |
| 400 mg | 5.2 ± 5.2% | 71.7 ± 20.6% | [5] |
| 600 mg | 2.8 ± 3.4% | 79.9 ± 26.4% | [5] |
| 800 mg | 1.5 ± 0.5% | 86.8 ± 9.8% | [5] |
| Baseline AFB | 20.3 ± 14.6% | - | [5] |
Table 2: Mean Trough Plasma Levels of Budiodarone (ATI-2042)
| Dosage (oral, bid) | Mean Trough Plasma Level (ng/mL) | Reference |
| 200 mg | 2.4 ± 0.9 | [5] |
| 400 mg | 5.2 ± 1.7 | [5] |
| 600 mg | 13.1 ± 5.6 | [5] |
| 800 mg | 19.8 ± 17.9 | [5] |
Conclusion
Budiodarone (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.[2][3] While retaining the desirable multi-ion channel blocking properties of amiodarone, Budiodarone's significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.[4] Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.[5] Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.
References
- 1. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20140309296A1 - Budiodarone formulations - Google Patents [patents.google.com]
- 4. Budiodarone - Wikipedia [en.wikipedia.org]
- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
